molecular formula C8H16Cl2N4O B2860224 2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride CAS No. 2287287-36-7

2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride

Cat. No.: B2860224
CAS No.: 2287287-36-7
M. Wt: 255.14
InChI Key: PGHHWAUTOQSISH-UHFFFAOYSA-N
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Description

2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine dihydrochloride is a 1,2,4-triazole derivative featuring a tetrahydrofuran (oxolane) substituent at position 3 of the triazole ring and an ethanamine group at position 5, with two hydrochloride counterions enhancing its solubility. The oxolane moiety introduces an oxygen-containing heterocycle, which may improve hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

2-[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c9-4-3-7-10-8(12-11-7)6-2-1-5-13-6;;/h6H,1-5,9H2,(H,10,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHHWAUTOQSISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NNC(=N2)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine; dihydrochloride is a derivative of the triazole class, which has garnered attention for its potential biological activities, particularly in antifungal and antimicrobial applications. Triazoles are known for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes.

  • Molecular Formula : C9H16N4O·2HCl
  • Molecular Weight : 196.254 g/mol
  • CAS Number : Not specified in the search results.

Triazole compounds typically exert their antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis. This disruption leads to increased membrane permeability and ultimately cell death. The specific structure of 2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine may enhance its binding affinity to this enzyme or improve its pharmacokinetic properties.

Antifungal Activity

Several studies have demonstrated that triazole derivatives exhibit significant antifungal activity against various fungi, including Candida species and Aspergillus species. The compound's oxolan moiety may contribute to its efficacy by enhancing solubility and bioavailability.

Fungal Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans208
Aspergillus flavus1516
Cryptococcus neoformans184

Antimicrobial Activity

In addition to antifungal properties, triazole compounds often show broad-spectrum antimicrobial activity. Preliminary studies suggest that 2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine may also inhibit bacterial growth.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2232
Escherichia coli1964
Pseudomonas aeruginosa17128

Study on Antifungal Efficacy

A recent study evaluated the antifungal efficacy of various triazole derivatives, including the compound . Results indicated that it had comparable activity to established antifungals like fluconazole and voriconazole against resistant strains of Candida spp. The study highlighted the potential for this compound as a lead structure for new antifungal agents.

Research on Structural Modifications

Research focused on structural modifications of triazole compounds has shown that substituents like oxolane can significantly enhance biological activity. A derivative with similar structural features exhibited improved solubility and antifungal potency compared to its parent compound, suggesting that further optimization of the oxolan moiety could yield even more effective agents.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives, focusing on substituents, molecular properties, and biological activities.

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Triazole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine dihydrochloride 3: Oxolane; 5: Ethanamine C₈H₁₄Cl₂N₄O ~252.9* Enhanced solubility due to oxolane and dihydrochloride salt; potential actoprotective/anticancer activity (inferred)
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride 3: Phenyl; 5: Ethanamine C₁₀H₁₄Cl₂N₄ 261.15 Aromatic π-interactions; no specific activity reported
[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride 1: Isopropyl; 5: Methanamine C₆H₁₄Cl₂N₄ 213.11 Compact structure; higher polarity from methanamine
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (Compound Ia) 3: Thiophenemethyl; 5: Thioacetate C₁₀H₁₁KN₃O₂S₂ 324.44 Actoprotective activity surpassing riboxin by 6.32%
2-(3-(Indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) 3: Indolyl; 5: Aniline C₁₅H₁₂N₆ 276.30 High EGFR/RET affinity (-9.7/-8.7 kcal/mol); anticancer potential

Pharmacological and Functional Insights

Actoprotective Activity
  • Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (Ia) : Exhibits superior actoprotective effects compared to riboxin, attributed to the thiophene and sulfur-containing side chain. Replacing potassium with sodium reduces activity, highlighting cation-dependent efficacy .
Anticancer Potential
  • 2-(3-(Indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) : Demonstrates strong binding to EGFR and RET proteins via hydrogen bonds and π-stacking, driven by indole and aniline groups .
  • Target Compound : While lacking aromatic substituents, the oxolane’s oxygen could mediate hydrogen bonding, suggesting possible interactions with kinase targets.
Structural Modifications and Activity Trends
  • Cation Effects : Potassium salts (e.g., Compound Ia) outperform sodium analogs, emphasizing cation choice in optimizing activity .
  • Substituent Lipophilicity : Compounds with lipophilic groups (e.g., phenyl, indolyl) show improved target affinity, whereas polar substituents (e.g., oxolane) may balance solubility and binding .

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